molecular formula C26H32N4O3 B2444906 N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-72-6

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2444906
M. Wt: 448.567
InChI Key: MXHSRDALTIENSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Antibacterial and Pharmacological Properties

Research on similar compounds has shown promising antibacterial activities and pharmacological profiles. For instance, studies on temafloxacin hydrochloride, a compound from the same class, revealed no significant difference in in vitro antibacterial activities between its enantiomers, though minor differences were observed in vivo. Both enantiomers exhibited similar pharmacological profiles, underscoring the potential for compounds within this class to serve as broad-spectrum antimicrobial agents (Chu et al., 1991).

CGRP Receptor Antagonism

Another application is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. A convergent, stereoselective, and economical synthesis for a potent CGRP receptor antagonist has been developed, demonstrating the compound's potential in treating conditions mediated by the CGRP receptor (Cann et al., 2012).

Antimicrobial Agents

Compounds with a quinazolinone structure have been synthesized and screened for their antibacterial and antifungal activities, showing potential as antimicrobial agents against various pathogens (Desai et al., 2011).

Cytotoxic Activities

The synthesis of quinazoline derivatives bearing cationic side chains has demonstrated cytotoxic activities, highlighting the potential for use in cancer treatment. Some derivatives have shown substantial growth delays in in vivo studies, with certain compounds being further investigated for their curative activities in refractory models (Bu et al., 2001).

Antitumor Agents

A novel series of quinazolinediones have been synthesized and evaluated for their potential as antitumor agents. Some of these compounds have shown significant potency against human cell lines, suggesting their utility in cancer therapy (Al-Romaizan et al., 2019).

Antipsychotic Agents

Heterocyclic analogs of benzamide derivatives have been prepared and evaluated as potential antipsychotic agents. These studies have led to the identification of compounds with potent in vivo activities, offering new avenues for the development of treatments for psychiatric disorders (Norman et al., 1996).

Future Directions

The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine derivatives in the pharmaceutical industry .

properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHSRDALTIENSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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